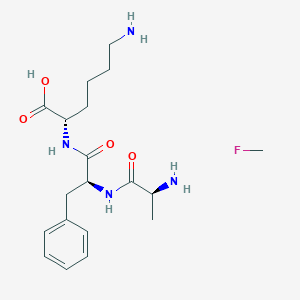

Alanyl-phenylalanyl-lysine fluoromethane

Description

Alanyl-phenylalanyl-lysine fluoromethane (CAS: 107573-17-1) is a synthetic tripeptide derivative with the molecular formula C₁₉H₃₁FN₄O₄ and a molecular weight of 398.47 g/mol . Structurally, it consists of three amino acid residues—alanine (Ala), phenylalanine (Phe), and lysine (Lys)—linked via peptide bonds, with a fluoromethane (-CF₃) moiety attached.

Properties

CAS No. |

107573-17-1 |

|---|---|

Molecular Formula |

C19H31FN4O4 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |

InChI |

InChI=1S/C18H28N4O4.CH3F/c1-12(20)16(23)22-15(11-13-7-3-2-4-8-13)17(24)21-14(18(25)26)9-5-6-10-19;1-2/h2-4,7-8,12,14-15H,5-6,9-11,19-20H2,1H3,(H,21,24)(H,22,23)(H,25,26);1H3/t12-,14-,15-;/m0./s1 |

InChI Key |

DEXOLHUUTGWNNJ-XJPBFQKESA-N |

SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)O)N.CF |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)N.CF |

Other CAS No. |

107573-17-1 |

Synonyms |

Ala-Phe-Lys-CH2F alanyl-phenylalanyl-lysine fluoromethane |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Alanyl-phenylalanyl-lysine Fluoromethane and Analogous Compounds

Key Research Findings

Fluoromethane Derivatives

- Tris-(dimethylamino)fluoromethane exhibits high solubility in polar solvents (e.g., DMF, acetonitrile) due to its ionic guanidinium structure, making it a versatile fluoride ion source in organic synthesis . In contrast, alanyl-phenylalanyl-lysine fluoromethane likely has moderate solubility influenced by its peptide backbone and fluoromethane group.

- Chloromethane and fluoromethane have been detected in extraterrestrial environments (e.g., comets), suggesting abiotic synthesis pathways for simple fluorinated compounds. This contrasts with the synthetic origin of complex fluorinated peptides like alanyl-phenylalanyl-lysine fluoromethane .

Fluorinated Peptides vs. Non-Fluorinated Analogs

- Fluorination often enhances metabolic stability. For example, N-phthalyl-L-alanine derivatives are used as intermediates in drug development, where fluorination could reduce enzymatic degradation . Alanyl-phenylalanyl-lysine fluoromethane’s fluoromethane group may similarly improve pharmacokinetic properties compared to non-fluorinated tripeptides.

- Tris(difluoroamino)fluoromethane, used in propellants, highlights the role of fluorinated amines in high-energy applications.

Spectroscopic and Computational Insights

- DFT studies on fluoromethanes (e.g., CH₃F, CHF₃) reveal that methods like BHandH/s accurately predict spin-spin coupling constants (e.g., ¹J(F,C)), critical for NMR characterization . This suggests that similar computational approaches could model alanyl-phenylalanyl-lysine fluoromethane’s NMR spectra, aiding structural verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.